Cas no 151427-13-3 (2-Amino-1-(4-bromophenyl)ethanone Hydrobromide)

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide is a brominated aromatic compound featuring an amino ketone functional group. Its crystalline structure and high purity make it suitable for use as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both amino and bromo substituents enhances its reactivity, enabling selective modifications in cross-coupling reactions and heterocycle formation. The hydrobromide salt form improves stability and solubility, facilitating handling in synthetic applications. This compound is valued for its role in constructing complex molecular frameworks, including bioactive molecules and functional materials. Proper storage under anhydrous conditions is recommended to maintain its integrity.
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide structure
151427-13-3 structure
Product name:2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
CAS No:151427-13-3
MF:C8H9Br2NO
MW:294.971160650253
MDL:MFCD01230902
CID:903978
PubChem ID:16465313

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
    • 2-AMINO-1-(4-BROMOPHENYL)ETHANONE HYDROBROMIDE,LIGHT YELLOW SOLID
    • 4'-bromophenacylammonium bromide
    • 2-AMino-1-(4-broMophenyl)ethanone MonohydrobroMide
    • 151427-13-3
    • SCHEMBL17185185
    • AKOS005393144
    • A884091
    • STK085269
    • DTXSID60586113
    • MFCD01230902
    • J-008809
    • 2-amino-1-(4-bromophenyl)ethanone;hydrobromide
    • 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1)
    • 2-amino-1-(4-bromophenyl)ethanone HBr
    • 2-Amino-1-(4-bromophenyl)ethanone hydrobromid
    • CS-0337117
    • DB-313505
    • 2-Amino-1-(4-bromophenyl)ethanone Monohydrobromide;
    • 2-Amino-1-(4-bromophenyl)ethan-1-one hydrobromide
    • MDL: MFCD01230902
    • Inchi: InChI=1S/C8H8BrNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
    • InChI Key: IEUQYTAJFZFBSI-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)Br)C(=O)CN.Br

Computed Properties

  • Exact Mass: 292.90500
  • Monoisotopic Mass: 292.90509g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Color/Form: NA
  • Flash Point: 133.2±27.3 °C
  • PSA: 43.09000
  • LogP: 3.24890

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Security Information

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A601905-2g
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
2g
$ 288.00 2023-09-08
TRC
A601905-1 g
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
1g
$ 125.00 2022-01-13
A2B Chem LLC
AE84298-10g
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
10g
$2500.00 2024-04-20
eNovation Chemicals LLC
Y0988665-5g
2-amino-1-(4-bromophenyl)ethanone hydrobromide
151427-13-3 95%
5g
$850 2025-02-26
TRC
A601905-5g
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
5g
$ 672.00 2023-04-19
TRC
A601905-10g
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
10g
$ 1235.00 2023-04-19
TRC
A601905-2 g
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
2g
$ 235.00 2022-01-13
TRC
A601905-500mg
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
500mg
$ 115.00 2023-09-08
TRC
A601905-5 g
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
5g
$ 550.00 2022-01-13
TRC
A601905-1g
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
151427-13-3
1g
$ 155.00 2023-09-08

2-Amino-1-(4-bromophenyl)ethanone Hydrobromide Production Method

Additional information on 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide

Recent Advances in the Study of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3)

The compound 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

Recent studies have highlighted the role of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide as a key intermediate in the synthesis of various bioactive molecules. Its structural features, including the bromophenyl moiety and the amino ketone functional group, make it a versatile building block for the development of novel therapeutic agents. Researchers have explored its utility in the synthesis of compounds targeting neurological disorders, infectious diseases, and cancer.

One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide exhibit potent inhibitory activity against specific kinase targets, offering promising leads for the treatment of cancer and inflammatory conditions.

In addition to its role in kinase inhibition, recent research has explored the compound's potential as a precursor for the synthesis of antimicrobial agents. A study conducted by a team at the University of Cambridge revealed that modifications of the 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide scaffold could enhance its antibacterial and antifungal properties. This finding opens new avenues for addressing the growing challenge of antibiotic resistance.

The pharmacological profile of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide has also been investigated in the context of neurodegenerative diseases. Preliminary in vitro studies suggest that certain derivatives of this compound may modulate pathways associated with neuroinflammation and oxidative stress, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's. However, further in vivo studies are needed to validate these findings.

From a synthetic chemistry perspective, advancements in the efficient and scalable production of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide have been reported. A recent patent application describes an improved synthetic route that enhances yield and purity while reducing environmental impact. This development is particularly relevant for industrial-scale production and commercialization.

In conclusion, the compound 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide (CAS: 151427-13-3) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its diverse applications, ranging from kinase inhibition to antimicrobial activity, underscore its potential as a valuable tool in drug discovery. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic efficacy in preclinical and clinical settings.

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